S1P1 Agonist III

Overview

Description

S1P1 Agonist III is a small molecule that controls the biological activity of the S1P1 Receptor . It is primarily used for biochemical applications .

Synthesis Analysis

The synthesis of S1P1 Agonist III involves the use of a small molecule/inhibitor . The exact synthesis process is not detailed in the available sources.

Molecular Structure Analysis

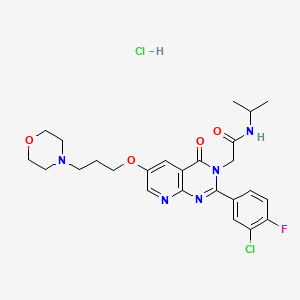

The molecular structure of S1P1 Agonist III has been studied using various techniques such as all-atom molecular dynamics simulations . These studies have provided insights into the receptor’s activation scheme and the role of water molecules in the receptor’s central part .

Physical And Chemical Properties Analysis

S1P1 Agonist III has a molecular weight of 415.37 and is a solid substance . It is soluble in DMSO at 62.5 mg/mL when ultrasonicated .

Scientific Research Applications

Immunology

S1P1 Agonist III: has been shown to play a significant role in immunological applications, particularly in the treatment of multiple sclerosis (MS) . It functions by reducing lymphocyte egress from lymph nodes, thereby decreasing the number of lymphocytes in peripheral blood and preventing their circulation to sites of inflammation .

Neurology

In neurology, S1P1 Agonist III is utilized for its neuroprotective effects. It has been effective in treating multiple sclerosis by modulating immune cell trafficking and reducing neuroinflammation. Additionally, it may promote oligodendrocyte differentiation and support neural integrity .

Oncology

S1P1 Agonist III: has potential applications in oncology, where it can influence tumorigenesis and cancer cell survival. It activates downstream effectors like STAT3 and NF-κB , which are involved in cancer cell growth, angiogenesis, metastasis, and survival .

Cardiology

In cardiology, S1P1 Agonist III has been studied for its ability to improve left ventricular hypertrophy (LVH) and diastolic function in metabolic syndrome, which could have implications for treating heart failure with preserved ejection fraction (HFpEF) .

Dermatology

Dermatological research has explored the use of S1P1 Agonist III in the treatment of psoriasis. It has been involved in clinical trials for psoriasis vulgaris, showing promise in reducing skin inflammation and promoting skin health .

Ophthalmology

In ophthalmology, S1P1 Agonist III has been investigated for its potential to prolong the survival of corneal transplantation by modulating immune responses and protecting against immunological eye disorders .

Autoimmune Diseases

S1P1 Agonist III: is also being considered for the treatment of various autoimmune diseases beyond MS. Its immunomodulatory effects could be beneficial in conditions like systemic lupus erythematosus and rheumatoid arthritis .

Inflammatory Diseases

Lastly, S1P1 Agonist III may have therapeutic applications in inflammatory diseases due to its role in immune cell trafficking and activation. It could offer new treatment avenues for conditions characterized by chronic inflammation .

Mechanism of Action

Target of Action

The primary target of S1P1 Agonist III is the Sphingosine-1-phosphate receptor 1 (S1P1) . This receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the immune system . It is involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking .

Mode of Action

S1P1 Agonist III, as an agonist, binds to the S1P1 receptors. This binding leads to the internalization of the receptor . The agonist binding of S1PR1 results in phosphorylation of its serine-rich C terminus and subsequent internalization via β-arrestin-mediated clathrin-coated vesicles . This prevents certain lymphoid immune cells from being excreted into the blood and reaching the central nervous system (CNS), leading to lymphopenia .

Biochemical Pathways

The S1P1 receptor is involved in the Sphingosine-1-phosphate (S1P) signaling pathway . The activation of S1P1 by S1P promotes lymphocyte egress from lymphoid organs, a process critical for immune surveillance and T cell effector activity . The S1P-S1PR pathway is involved in the pathogenesis of immune-mediated diseases . The S1P1 modulators lead to receptor internalization, subsequent ubiquitination, and proteasome degradation, which renders lymphocytes incapable of following the S1P gradient and prevents their access to inflammation sites .

Pharmacokinetics

For instance, Ponesimod, another S1P1 receptor modulator, is known to have fast and almost complete oral absorption with an absolute oral bioavailability of 84%, reaching peak plasma and blood concentrations within 2–4 hours . It is highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces (recovery: 57.3–79.6%) and to a lesser extent in the urine (recovery: 10.3–18.4%) .

Result of Action

The action of S1P1 Agonist III leads to significant anti-inflammatory effects . By limiting the lymphocyte circulation, these agents exert significant anti-inflammatory effects; through direct CNS effects they may provide additional therapeutic benefits . The binding of S1P1 agonists internalizes the receptor, leading to inhibition of the egress of lymphocytes from lymph nodes, reducing the number of lymphocytes in peripheral blood and preventing their circulation to sites of inflammation .

Action Environment

The action, efficacy, and stability of S1P1 Agonist III can be influenced by various environmental factorsgraft disease, and organ transplant . The effectiveness of these modulators can vary based on the specific disease condition and the individual patient’s immune response .

Future Directions

The future development of this drug class is aiming for more selective modulators than the current S1P1 Agonists . S1P1 receptor modulators are the newest class of oral small molecules to be approved by the US Food and Drug Administration (FDA) for the treatment of ulcerative colitis (UC) and are currently being studied in Crohn’s disease .

properties

IUPAC Name |

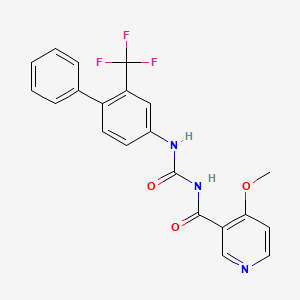

4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLDQTQOMWDNTNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

S1P1 Agonist III | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[5-[(aminosulfonyl)amino]-5-deoxy-beta-D-ribofuranosyl]-5-[2-(2-ethoxy-6-fluorophenyl)ethynyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B611165.png)

![(S)-N-(4-amino-6-methyl-5-(quinolin-3-yl)-8,9-dihydropyrimido[5,4-b]indolizin-8-yl)acrylamide](/img/structure/B611166.png)

![(2S)-2-[[4-(1,1-Dimethylethyl)phenoxy]methyl]-2,3-dihydro-5-methylimidazo[2,1-b]oxazole-6-carboxamide](/img/structure/B611173.png)